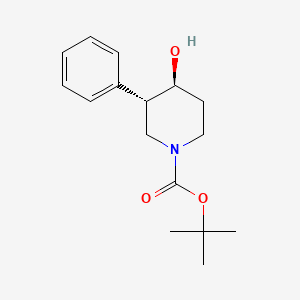

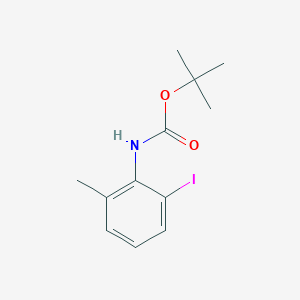

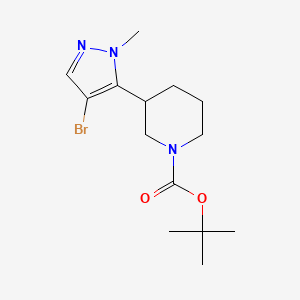

反式-叔丁基 4-羟基-3-苯基哌啶-1-甲酸酯

货号 B1375614

CAS 编号:

1448682-11-8

分子量: 277.36 g/mol

InChI 键: DISTZHMQLVYZLN-KGLIPLIRSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

This compound contains a total of 44 bonds; 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 43 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

Trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.36 . Other physical and chemical properties such as boiling point and storage conditions are not detailed in the available resources.科学研究应用

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- This results in site-selective and product chemoselective hydroxylation of the tert-butyl group .

- This method delivers primary alcohols as largely dominant products in preparative yields .

-

- A compound named M4, which is similar to “trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate”, can act as both β-secretase and an acetylcholinesterase inhibitor .

- This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

属性

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one

1272668-29-7

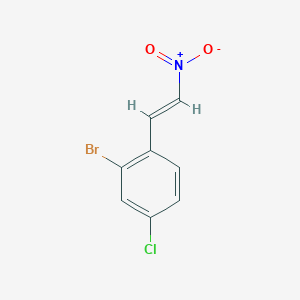

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

869319-28-8

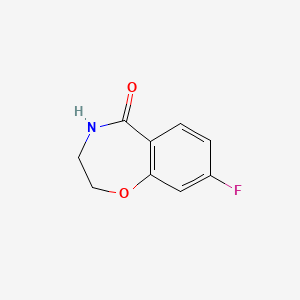

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one

844648-10-8

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)